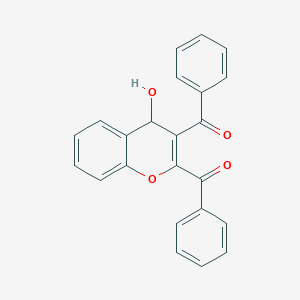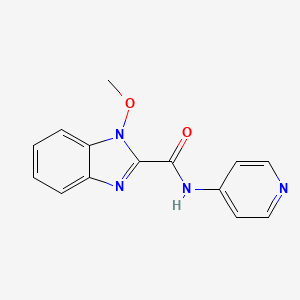![molecular formula C33H38O7 B14316213 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate CAS No. 108802-36-4](/img/structure/B14316213.png)
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is an organic compound with the molecular formula C36H46O6. This compound is known for its unique structural properties, which include a combination of aromatic rings and ester functional groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate typically involves esterification reactions. One common method includes the reaction of 4-butylphenol with 4-(octyloxy)benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethanedioic acid (oxalic acid) under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate undergoes various chemical reactions, including:
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and advanced polymers.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Octyloxy)phenyl 4-butylbenzoate
- 4-Pentylphenyl 4-(octyloxy)benzoate
Uniqueness
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
108802-36-4 |
|---|---|
Molecular Formula |
C33H38O7 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-O-(4-butylphenyl) 2-O-[4-(4-octoxybenzoyl)oxyphenyl] oxalate |
InChI |
InChI=1S/C33H38O7/c1-3-5-7-8-9-10-24-37-27-18-14-26(15-19-27)31(34)38-29-20-22-30(23-21-29)40-33(36)32(35)39-28-16-12-25(13-17-28)11-6-4-2/h12-23H,3-11,24H2,1-2H3 |
InChI Key |
BATBNSZOWAQBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


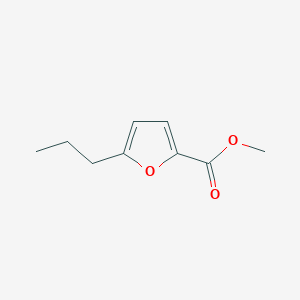
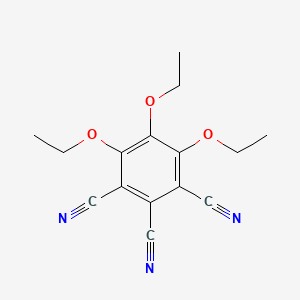
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
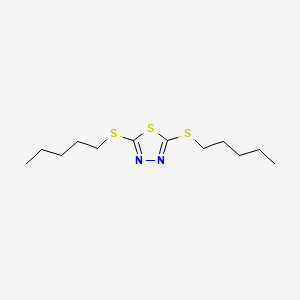
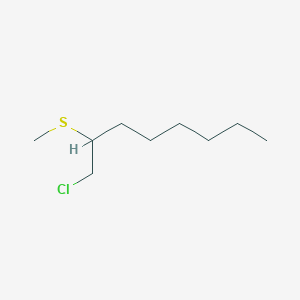

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
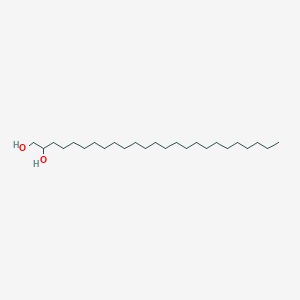
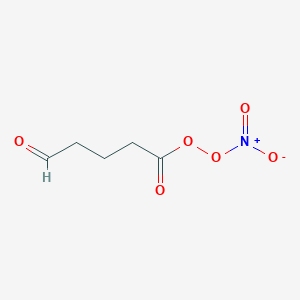
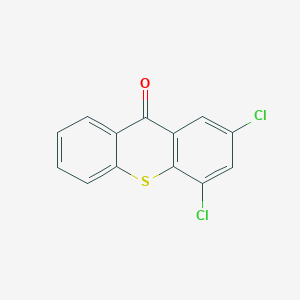
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
